3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one

Description

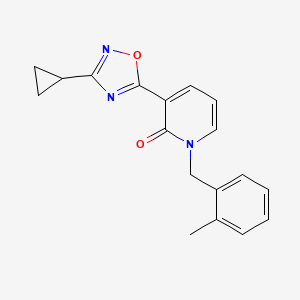

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one features a pyridin-2(1H)-one core substituted with a 2-methylbenzyl group at the N1 position and a 3-cyclopropyl-1,2,4-oxadiazole moiety at the C3 position. This structure combines aromatic and heterocyclic elements, with the oxadiazole ring contributing to π-π stacking interactions and the cyclopropyl group enhancing metabolic stability. The 2-methylbenzyl substituent may influence lipophilicity and steric bulk, affecting both solubility and target binding .

Properties

IUPAC Name |

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-12-5-2-3-6-14(12)11-21-10-4-7-15(18(21)22)17-19-16(20-23-17)13-8-9-13/h2-7,10,13H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKBCIZBBCYMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C14H14N4O

- Molecular Weight : 254.29 g/mol

- CAS Number : [1351398-62-3]

Structural Features

The presence of the oxadiazole ring contributes significantly to the biological activity of this compound. Oxadiazoles are known for their ability to interact with various biological targets, making them valuable in drug design.

Muscarinic Receptor Interaction

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit selective activity towards muscarinic receptors. Specifically, this compound acts as a partial agonist at the M1 muscarinic receptor while exhibiting antagonist properties at M2 and M3 receptors. This functional selectivity suggests potential applications in treating disorders related to cholinergic signaling .

Anticancer Activity

The compound's oxadiazole moiety has been linked to significant anticancer properties. Studies have shown that 1,3,4-oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase and HDAC (Histone Deacetylases). These interactions suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Antimicrobial Activity

The biological activity of oxadiazole derivatives extends to antimicrobial effects. The compound has demonstrated efficacy against various bacterial strains, indicating its potential as an antimicrobial agent .

Table of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Muscarinic Agonist | M1 receptor partial agonism | |

| Anticancer | Inhibition of thymidylate synthase and HDAC | |

| Antimicrobial | Efficacy against bacterial strains |

Case Study: Anticancer Potential

In a study investigating the anticancer potential of 1,3,4-oxadiazole derivatives, compounds similar to this compound were found to significantly inhibit cancer cell growth in vitro. The study highlighted that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives revealed that the compound exhibited potent activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Comparison with Similar Compounds

Structural Analogues with Varying Oxadiazole Substituents

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one ()

- Structure : Differs by replacing the cyclopropyl group on the oxadiazole with a 2-methylphenyl group.

- Molecular Properties :

- Molecular formula: C₁₄H₁₁N₃O₂

- logP: 1.9992 (indicative of moderate lipophilicity)

- Polar surface area (PSA): 56.572 Ų (suggests moderate solubility)

5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one ()

- Structure: Contains dual oxadiazole rings (one with 2-chlorophenyl, one with cyclopropyl) and a pyridinone core.

- Molecular Properties :

- Molecular formula: C₁₉H₁₄ClN₅O₃

- Molecular weight: 395.8 g/mol

- Key Insight : The chlorine atom introduces electron-withdrawing effects, which may enhance binding to electron-rich targets. Dual oxadiazole rings increase rigidity but could reduce solubility .

Analogues with Modified Benzyl Groups

1-benzyl-5-(3,5-dimethyl-1,2-oxazol-4-yl)pyridin-2(1H)-one ()

- Structure : Substitutes the 2-methylbenzyl group with a simple benzyl group and replaces oxadiazole with a dimethyloxazole.

- Molecular Properties :

- Molecular formula: C₁₇H₁₆N₂O₂

- logP: 1.9992

- The absence of a methyl group on the benzyl ring decreases steric hindrance .

Analogues with Trifluoromethoxy or Piperidine Modifications

1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one ()

- Structure : Features a trifluoromethoxyphenyl-substituted oxadiazole and a brominated benzyl group.

- Key Insight: The trifluoromethoxy group enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic pockets.

Simplified Core Structures

6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (QV-4730, )

- Structure: Lacks the 2-methylbenzyl group, retaining only the oxadiazole-pyridinone core.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylbenzyl)pyridin-2(1H)-one, and how can reaction yields be improved?

- Methodological Answer : Key steps involve cyclopropane functionalization via [3+2] cycloaddition for oxadiazole ring formation, followed by alkylation of the pyridinone core. Yield optimization can be achieved by controlling reaction temperature (e.g., 80–100°C for oxadiazole formation) and using catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance regioselectivity . Solvent choice (e.g., DMF for polar intermediates) and inert atmospheres (N₂/Ar) mitigate side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and oxadiazole C=N (δ 150–160 ppm). The pyridinone carbonyl (C=O) appears at ~165 ppm in ¹³C NMR.

- IR : Validate oxadiazole (C=N stretch ~1600 cm⁻¹) and pyridinone (C=O stretch ~1680 cm⁻¹).

- HRMS : Use ESI+ mode to confirm molecular ion ([M+H]⁺) with <2 ppm error. Cross-reference with simulated spectra from computational tools (e.g., Gaussian) .

Q. What strategies are recommended for assessing the compound’s solubility and stability under experimental conditions?

- Methodological Answer : Perform shake-flask solubility tests in buffers (pH 1–10) and solvents (DMSO, ethanol, PBS). Use HPLC-UV to quantify solubility. For stability, incubate at 25°C/40°C (ICH guidelines) and monitor degradation via LC-MS. Oxadiazole rings may hydrolyze under acidic conditions; stabilize with lyophilization or storage at -20°C in amber vials .

Advanced Research Questions

Q. How can bioactivity studies (e.g., enzyme inhibition, cytotoxicity) be designed to elucidate the compound’s mechanism of action?

- Methodological Answer :

- Enzyme Assays : Use recombinant enzymes (e.g., kinases, proteases) in fluorogenic substrate-based assays. Apply Michaelis-Menten kinetics to calculate IC₅₀. Include positive controls (e.g., staurosporine for kinases).

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Validate target engagement using siRNA knockdown or CRISPR-Cas9 models.

- SAR Analysis : Modify cyclopropyl or benzyl groups to correlate structural changes with activity trends .

Q. What experimental frameworks are suitable for evaluating environmental fate and ecotoxicological risks of this compound?

- Methodological Answer : Follow OECD guidelines for abiotic degradation (hydrolysis, photolysis) and biotic studies (microbial degradation in soil/water). Use LC-MS/MS to quantify transformation products. For ecotoxicity, conduct Daphnia magna (48h LC₅₀) and algal growth inhibition tests. Apply fugacity models to predict partitioning in air/water/soil .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Model Variability : Compare cell lines (e.g., primary vs. immortalized) and species differences (e.g., murine vs. human CYP450 metabolism).

- Assay Conditions : Standardize oxygen levels (hypoxia vs. normoxia) and serum concentrations in cell culture.

- Data Normalization : Use Z-score or fold-change metrics relative to housekeeping genes/proteins. Apply meta-analysis tools (e.g., RevMan) to reconcile discrepancies .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acid/Base Stability : Incubate in 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via UPLC-QTOF.

- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at -80°C for long-term stability.

- Light Sensitivity : Expose to UV (254 nm) and visible light; monitor using photostability chambers .

Methodological Design & Theoretical Frameworks

Q. How can a theoretical framework guide the design of studies on this compound’s pharmacokinetic properties?

- Methodological Answer : Apply compartmental PK models (e.g., Wagner-Nelson method) to predict absorption/distribution. Use in silico tools (SwissADME, pkCSM) to estimate LogP, BBB permeability, and CYP450 interactions. Validate with in vivo studies (rodent plasma/tissue sampling) .

Q. What statistical approaches are critical for analyzing dose-response relationships in preclinical studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to fit sigmoidal curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-course data, employ mixed-effects models. Report confidence intervals (95%) and effect sizes (Cohen’s d) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.